![molecular formula C13H10O5 B1438781 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid CAS No. 1155071-55-8](/img/structure/B1438781.png)
2-(4-Formylphenoxymethyl)furan-3-carboxylic acid
Overview
Description
2-(4-Formylphenoxymethyl)furan-3-carboxylic acid is a chemical compound with the empirical formula C13H10O5 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular weight of this compound is 246.22 . The SMILES string representation of its structure isOC(=O)c1ccoc1COc2ccc(C=O)cc2
. Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
One-pot Enzyme Cascade Synthesis
The controlled synthesis of furan carboxylic acids like FFCA and FDCA from 5-hydroxymethylfurfural (HMF) is a significant application in the pharmaceutical and polymer industries. Utilizing a dual-enzyme cascade system consisting of galactose oxidase (GOase) and alcohol dehydrogenases (ADHs), furan carboxylic acids are efficiently synthesized. This process also includes H2O2 internal recycling, enhancing the yields of the desired products to more than 95% (Hao‐Yu Jia et al., 2019).
Bioactivities of Furan Carboxylic Acids
Anti-Tobacco Mosaic Virus and Cytotoxic Activities
Furan-2-carboxylic acids isolated from the roots of Nicotiana tabacum have demonstrated promising bioactivities. These compounds exhibit significant anti-tobacco mosaic virus (TMV) activities and moderate to weak inhibitory activities against various human tumor cell lines. Such findings underscore the potential of furan carboxylic acids in developing bioactive agents for agricultural and therapeutic applications (Yu-Ping Wu et al., 2018).
Antibacterial and Antioxidant Properties
Activity Against Staphylococcus aureus
Furan derivatives, such as 5-acetoxymethylfuran-3-carboxylic acid, isolated from Aspergillus flavus have displayed potent antibacterial activity against Staphylococcus aureus. These compounds also exhibit moderate antioxidant activity, indicating their potential use in developing new antibacterial and antioxidant agents (Yang-min Ma et al., 2016).
Enzymatic Synthesis for Polymer Production
FDCA from HMF via Enzymatic Oxidation
Furan-2,5-dicarboxylic acid (FDCA) synthesized from 5-hydroxymethylfurfural (HMF) through enzymatic oxidation is a critical biobased platform chemical for polymer production. Innovative enzymatic methods enabling the conversion of HMF to FDCA at ambient conditions offer a sustainable and efficient approach to producing biodegradable plastics, substituting fossil carbon sources (W. Dijkman et al., 2014).
Future Directions
Given the lack of detailed information on 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers, suggesting it may have potential uses in scientific research .
Mechanism of Action
Furan derivatives are known to have various biological activities, and their mechanisms of action often involve interactions with proteins or enzymes, leading to changes in cellular processes . The presence of the formyl and carboxylic acid groups could potentially allow for hydrogen bonding and polar interactions with biological targets .
properties
IUPAC Name |
2-[(4-formylphenoxy)methyl]furan-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-1-3-10(4-2-9)18-8-12-11(13(15)16)5-6-17-12/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPYZPOQHKWXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=C(C=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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